5-Methylmellein 5-Methylmellein 5-Methylmellein is a natural product found in Picea glauca, Garcinia atroviridis, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 7734-92-1
VCID: VC1915715
InChI: InChI=1S/C11H12O3/c1-6-3-4-9(12)10-8(6)5-7(2)14-11(10)13/h3-4,7,12H,5H2,1-2H3/t7-/m1/s1
SMILES:
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol

5-Methylmellein

CAS No.: 7734-92-1

Cat. No.: VC1915715

Molecular Formula: C11H12O3

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

5-Methylmellein - 7734-92-1

Specification

CAS No. 7734-92-1
Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
IUPAC Name (3R)-8-hydroxy-3,5-dimethyl-3,4-dihydroisochromen-1-one
Standard InChI InChI=1S/C11H12O3/c1-6-3-4-9(12)10-8(6)5-7(2)14-11(10)13/h3-4,7,12H,5H2,1-2H3/t7-/m1/s1
Standard InChI Key YETSBBYQOFXYGV-SSDOTTSWSA-N
Isomeric SMILES C[C@@H]1CC2=C(C=CC(=C2C(=O)O1)O)C
Canonical SMILES CC1CC2=C(C=CC(=C2C(=O)O1)O)C

Introduction

Chemical Structure and Properties

Molecular Structure

5-Methylmellein is characterized by its dihydroisocoumarin structure with a methyl group at the C-5 position. The chemical structure closely resembles that of mellein, another polyketide compound, with the primary difference being the additional methyl group. This structural similarity suggests related biosynthetic pathways and potentially overlapping biological activities .

Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to confirm the structure of 5-methylmellein. Both proton (¹H) and carbon (¹³C) NMR data provide detailed information about the molecular arrangement and confirm the presence of characteristic functional groups. The NMR data collected at 600 MHz for ¹H and 150 MHz for ¹³C in DMSO-d6 solvent has been documented, offering a comprehensive spectroscopic profile of the compound .

Physical and Chemical Properties

5-Methylmellein exists as a stable compound under standard laboratory conditions. It demonstrates moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO) and methanol, which facilitates its use in experimental settings. For research applications, it is often dissolved in a DMSO:methanol (1:1 v/v) mixture to achieve the desired concentrations .

The compound can be detected and quantified using High-Performance Liquid Chromatography (HPLC) with ultraviolet/visible spectroscopy, exhibiting a characteristic retention time and absorption spectrum. This analytical approach allows for accurate identification and differentiation from structurally similar compounds, including mellein .

Natural Occurrence and Isolation

Fungal Sources

5-Methylmellein has been isolated from various fungal species, indicating its widespread occurrence in the fungal kingdom. It has been identified in endophytic and plant-pathogenic fungi, including Xylaria psidii, Mollisia nigrescens, and Biscogniauxia mediterranea. A significant finding reported in the research literature is the first documented production of 5-methylmellein by Didymobotryum rigidum JCM 8837 .

The production of 5-methylmellein by these fungi suggests its ecological significance, potentially functioning as a competitive factor in environmental niches. The secretion of large amounts of 5-methylmellein into the environment by D. rigidum might enable this fungus to inhibit the sirtuin activity of competing fungi, providing an ecological advantage .

Isolation and Quantification

The isolation of 5-methylmellein from fungal cultures typically involves extraction with organic solvents such as ethyl acetate, followed by purification steps. Researchers have quantified both the extracellular and intracellular amounts of 5-methylmellein produced by D. rigidum, revealing a striking difference: 61 ± 11 mg/100 mL in the extracellular environment versus 0.21 ± 0.049 mg/100 mL intracellularly .

This 290-fold higher concentration outside the cells compared to inside indicates that D. rigidum actively secretes 5-methylmellein into its surroundings, supporting the hypothesis of its role in ecological interactions. The substantial production and secretion of this compound make D. rigidum a potential source for obtaining 5-methylmellein for research and other applications .

Biological Activities

Fungal Sirtuin Inhibition

A significant biological activity of 5-methylmellein is its ability to inhibit fungal sirtuins, specifically SirA. Sirtuins are NAD⁺-dependent histone deacetylases that play crucial roles in chromatin regulation and gene expression. By inhibiting sirtuin activity, 5-methylmellein can potentially alter gene expression patterns and cellular processes in fungi .

Research has demonstrated that 5-methylmellein dose-dependently inhibits SirA activity at micromolar concentrations. The half-maximal inhibitory concentration (IC₅₀) of 5-methylmellein against SirA activity was determined to be 120 ± 20 μM, indicating moderate inhibitory potency. This inhibitory activity positions 5-methylmellein as a valuable tool for investigating sirtuin functions in fungi .

Modulation of Fungal Secondary Metabolism

One of the most notable effects of 5-methylmellein is its ability to modulate secondary metabolism in fungi. When added to Aspergillus nidulans cultures, 5-methylmellein increased the production of several secondary metabolites. This effect demonstrates the compound's potential utility in activating silent or cryptic biosynthetic gene clusters in fungi, which could lead to the discovery of novel bioactive compounds .

The metabolite profiles obtained by adding 5-methylmellein to A. nidulans cultures were distinct from those resulting from treatment with other sirtuin inhibitors such as nicotinamide (NAM) and sirtinol. This differentiation suggests that 5-methylmellein might target specific sirtuin isozymes or have additional mechanisms of action beyond sirtuin inhibition. The unique patterns of metabolite production induced by 5-methylmellein highlight its potential as a specific tool for manipulating fungal secondary metabolism .

Other Biological Activities

Beyond its effects on fungal sirtuin and secondary metabolism, 5-methylmellein has been reported to possess several other biological activities. These include antifungal, antibacterial, and anticancer properties, expanding the potential applications of this compound in various fields .

The antifungal activity of 5-methylmellein against various fungal strains suggests its potential use in agricultural applications for controlling plant pathogenic fungi. Similarly, its antibacterial properties indicate possible applications in antimicrobial research. The reported anticancer activities further broaden the spectrum of potential medical applications, although more detailed investigations are needed to fully characterize these effects and their underlying mechanisms .

Mechanism of Action

Sirtuin Inhibitory Activity

The primary mechanism of action of 5-methylmellein involves the inhibition of fungal sirtuins, particularly SirA. Sirtuins require NAD⁺ for their deacetylase activity, and inhibitors like 5-methylmellein interfere with this process. The inhibition of sirtuin activity can lead to increased histone acetylation, altered chromatin structure, and changes in gene expression patterns .

Research Findings

Effects on Aspergillus nidulans Secondary Metabolism

Detailed analyses of A. nidulans cultures treated with 5-methylmellein have revealed specific effects on secondary metabolite production. HPLC analysis detected 52 peaks using a UV detector set at a wavelength of 230 nm, providing a comprehensive profile of the metabolites produced under various conditions .

When A. nidulans was cultured in glucose minimal medium (GMM) with 100 μM 5-methylmellein for one week, the amounts of metabolites eluting at 6.9, 12.8, 18.2, and 19.8 minutes increased by more than 1.5-fold compared to the control. Additionally, a new compound eluting at 7.3 minutes was detected in the 5-methylmellein-treated culture but was undetectable in the untreated fungus. These changes in the metabolite profile demonstrate 5-methylmellein's ability to modulate fungal secondary metabolism .

Influence of Different Culture Media

The effects of 5-methylmellein on A. nidulans secondary metabolism vary depending on the culture medium used. In yeast malt glucose (YMG) medium, 5-methylmellein increased the production of metabolites eluting at 6.9, 17.6, 18.3, and 23.2 minutes by more than 1.5-fold. In potato dextrose (PD) medium, it increased the metabolites eluting at 6.9 and 11.5 minutes .

Interestingly, the metabolite eluting at 6.9 minutes was consistently increased by 5-methylmellein across all tested media (GMM, YMG, and PD), suggesting a robust and medium-independent effect. In contrast, other metabolites showed medium-dependent responses to 5-methylmellein treatment. These variations highlight the complexity of secondary metabolism regulation and the influence of nutritional factors on the effects of 5-methylmellein .

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